molecular formula C19H28N4O B2705695 N-(cyanomethyl)-4-[4-(propan-2-yl)piperazin-1-yl]-N-propylbenzamide CAS No. 1280863-97-9

N-(cyanomethyl)-4-[4-(propan-2-yl)piperazin-1-yl]-N-propylbenzamide

Numéro de catalogue B2705695
Numéro CAS: 1280863-97-9
Poids moléculaire: 328.46
Clé InChI: YNMZRLFISSNDHJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(cyanomethyl)-4-[4-(propan-2-yl)piperazin-1-yl]-N-propylbenzamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This compound has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders.

Applications De Recherche Scientifique

Structure-Affinity Relationship Studies

N-(cyanomethyl)-4-[4-(propan-2-yl)piperazin-1-yl]-N-propylbenzamide and its derivatives have been studied extensively for their structure-affinity relationships, particularly in the context of dopamine receptor ligands. Research conducted by Perrone et al. (2000) on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a close relative compound, highlighted the importance of structural modifications on the amide bond and alkyl chain linking the benzamide moiety to the piperazine ring. These modifications significantly influenced the compounds' binding affinity to dopamine D(4) receptors (Perrone, Berardi, Colabufo, Leopoldo, & Tortorella, 2000).

Pharmacological Evaluations

Further studies have evaluated the pharmacological aspects of similar compounds. For instance, Okunrobo et al. (2006) synthesized 2-hydroxymethylbenzamides, evaluating their anti-inflammatory and analgesic activities. Among these, specific derivatives showed significant potential, indicating the relevance of such compounds in developing new therapeutic agents (Okunrobo, Usifoh, & Scriba, 2006).

Analytical Methodology and Characterization

The analytical characterization and identification of impurities in pharmaceutical compounds, including those structurally related to N-(cyanomethyl)-4-[4-(propan-2-yl)piperazin-1-yl]-N-propylbenzamide, have been a focus of research to ensure drug purity and efficacy. Kancherla et al. (2018) reported on the identification, isolation, and synthesis of novel impurities in Repaglinide, utilizing techniques such as liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI/MS). This study emphasizes the importance of analytical methods in drug development and quality control (Kancherla, Keesari, Alegete, Khagga, & Das, 2018).

Advanced Material Synthesis

In materials science, compounds with piperazine rings, including those related to N-(cyanomethyl)-4-[4-(propan-2-yl)piperazin-1-yl]-N-propylbenzamide, have been explored for the synthesis of advanced materials. Xu et al. (2018) demonstrated the preparation, characterization, and antibacterial activity of bis-Schiff bases containing a piperazine ring, revealing potential applications in developing new antibacterial agents (Xu, Yang, Li, Zhao, Li, & Zhao, 2018).

Propriétés

IUPAC Name

N-(cyanomethyl)-4-(4-propan-2-ylpiperazin-1-yl)-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O/c1-4-10-23(11-9-20)19(24)17-5-7-18(8-6-17)22-14-12-21(13-15-22)16(2)3/h5-8,16H,4,10-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNMZRLFISSNDHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC#N)C(=O)C1=CC=C(C=C1)N2CCN(CC2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.